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N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
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Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, which includes a hydroxy group, a methyl group, and a benzamide moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. Additionally, the compound’s quinoline core can intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxy group at a different position.
N-Phenylbenzamide: A simpler benzamide derivative without the quinoline core.
Uniqueness
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is unique due to its combination of a quinoline core, hydroxy group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-6-11-20(14-17)25(29)27(22-12-4-3-5-13-22)16-21-15-19-10-7-9-18(2)23(19)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOKCXHLQTGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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